molecular formula C18H15BrO5 B5907552 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Katalognummer: B5907552
Molekulargewicht: 391.2 g/mol
InChI-Schlüssel: GNOHBNYMPNVJLC-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as BRD, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the Akt and NF-κB signaling pathways, which are involved in cell survival and inflammation, respectively. In addition, this compound has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the protection of neurons from damage. Furthermore, this compound has been found to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. In addition, this compound has been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways. Another direction is to explore the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and other diseases. Furthermore, the development of more efficient synthesis methods for this compound could lead to its wider use in lab experiments and potential clinical applications.

Synthesemethoden

The synthesis of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves the reaction of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst to form the corresponding chalcone. The chalcone is then subjected to a Claisen-Schmidt condensation reaction with ethyl acetoacetate to yield this compound.

Wissenschaftliche Forschungsanwendungen

3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Furthermore, this compound has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO5/c1-21-15-6-4-12(8-16(15)22-2)14(20)5-3-11-7-17-18(9-13(11)19)24-10-23-17/h3-9H,10H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOHBNYMPNVJLC-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2Br)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2Br)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.